6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C14H21N3O3S and its molecular weight is 311.4. The purity is usually 95%.
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Biological Activity
6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H20N4O2S
- Molecular Weight : 304.40 g/mol
The compound primarily acts as a selective modulator of serotonin receptors, particularly the 5-HT_2C receptor. It exhibits functional selectivity towards G_q signaling pathways over β-arrestin recruitment, which is crucial for its therapeutic effects in mood disorders and psychosis .
2. Biological Activities
- Antipsychotic Activity : In preclinical studies, the compound demonstrated significant antipsychotic-like effects in animal models, particularly in reducing amphetamine-induced hyperactivity. This suggests a potential application in treating schizophrenia and related disorders .
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in rodent models, indicating its potential as an anxiolytic agent .
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antipsychotic | Reduced hyperactivity | |
Anxiolytic | Decreased anxiety-like behavior | |
Serotonin Receptor Modulation | Selective for 5-HT_2C receptor |
Case Study 1: Antipsychotic Efficacy
In a study evaluating various N-substituted (2-phenylcyclopropyl)methylamines, this compound was identified as one of the most effective compounds with an EC_50 of approximately 23 nM at the 5-HT_2C receptor. This compound exhibited minimal activity at the 5-HT_2B receptor, highlighting its selectivity and potential for reduced side effects associated with non-selective agents .
Case Study 2: Anxiety Reduction
Another study focused on the anxiolytic properties of compounds similar to this compound. The results indicated that administration led to significant reductions in anxiety-like behaviors in elevated plus-maze tests, supporting its potential use in anxiety disorders .
Properties
IUPAC Name |
6-cyclopropyl-2-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-21(19,20)16-8-6-11(7-9-16)10-17-14(18)5-4-13(15-17)12-2-3-12/h4-5,11-12H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRGHLURUGMYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.